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molecular formula C18H14O2 B1377088 4-(Benzyloxy)naphthalene-2-carbaldehyde CAS No. 851077-04-8

4-(Benzyloxy)naphthalene-2-carbaldehyde

Cat. No. B1377088
M. Wt: 262.3 g/mol
InChI Key: BIQRGAYGWFPENO-UHFFFAOYSA-N
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Patent
US07495001B2

Procedure details

4.00 g (15.1 mmol) of (4-benzyloxy-naphthalen-2-yl)-methanol [PCT Int. Appl. (1997), WO 97/09311A1] was dissolved in 160 ml of EtOAc; then, 54.1 g of manganese dioxide was added in small portions and the reaction mixture was stirred for 30 Min. at ambient temperature. The dark suspension was filtered with the aid of dicalite; then, the solvent was evaporated. Flash chromatography (SiO2, hexane/EtOAc=4:1) gave 3.20 g of the title compound as colorless oil.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
54.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[C:11]([CH2:19][OH:20])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CCOC(C)=O.[O-2].[O-2].[Mn+4]>[CH2:1]([O:8][C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[C:11]([CH:19]=[O:20])[CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=CC2=CC=CC=C12)CO
Name
Quantity
160 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
54.1 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 Min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ambient temperature
FILTRATION
Type
FILTRATION
Details
The dark suspension was filtered with the aid of dicalite
CUSTOM
Type
CUSTOM
Details
then, the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=CC2=CC=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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